

# An In-depth Technical Guide to Methyl 4-(1H-imidazol-1-yl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(1H-imidazol-1-yl)benzoate

Cat. No.: B034349

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## Introduction

**Methyl 4-(1H-imidazol-1-yl)benzoate** is a heterocyclic organic compound featuring an imidazole ring linked to a methyl benzoate moiety at the para position. Its chemical structure makes it a valuable and versatile building block in the field of medicinal chemistry and materials science. The imidazole core is a common scaffold in numerous biologically active molecules, including antifungal, anticancer, and antihypertensive agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Methyl 4-(1H-imidazol-1-yl)benzoate**, intended to support research and development efforts.

## Chemical and Physical Properties

The fundamental physicochemical properties of **Methyl 4-(1H-imidazol-1-yl)benzoate** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference
CAS Number	101184-08-1	[1]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	202.21 g/mol	[1]
Melting Point	124-127 °C	
Appearance	White to off-white solid	
Purity (Assay)	≥99%	
InChI	1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3	
SMILES	COC(=O)c1ccc(cc1)-n2ccnc2	

## Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in peer-reviewed literature, the expected spectroscopic characteristics can be predicted based on its structure. These predictions are valuable for the identification and characterization of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$	~8.1 - 8.3	Doublet	2H, Aromatic protons ortho to the ester
$^1\text{H}$	~7.9 - 8.1	Singlet	1H, Imidazole C2-H
$^1\text{H}$	~7.5 - 7.7	Doublet	2H, Aromatic protons meta to the ester
$^1\text{H}$	~7.3 - 7.4	Singlet	1H, Imidazole C4/C5-H
$^1\text{H}$	~7.2 - 7.3	Singlet	1H, Imidazole C4/C5-H
$^1\text{H}$	~3.9 - 4.0	Singlet	3H, Methyl ester (-OCH <sub>3</sub> )
$^{13}\text{C}$	~165 - 167	-	Carbonyl carbon (C=O) of the ester
$^{13}\text{C}$	~138 - 140	-	Aromatic quaternary carbon attached to N
$^{13}\text{C}$	~135 - 137	-	Imidazole C2
$^{13}\text{C}$	~131 - 133	-	Aromatic CH meta to the ester
$^{13}\text{C}$	~128 - 130	-	Aromatic quaternary carbon of the ester
$^{13}\text{C}$	~120 - 122	-	Aromatic CH ortho to the ester
$^{13}\text{C}$	~118 - 120	-	Imidazole C4/C5
$^{13}\text{C}$	~52 - 54	-	Methyl carbon (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3150	Medium	C-H stretching (Imidazole ring)
~3000-3100	Medium	C-H stretching (Aromatic ring)
~2950-2990	Weak	C-H stretching (Methyl group)
~1710-1730	Strong	C=O stretching (Ester carbonyl)
~1600-1610	Medium	C=C stretching (Aromatic ring)
~1500-1520	Medium	C=N stretching (Imidazole ring)
~1270-1300	Strong	C-O stretching (Ester)

## Experimental Protocols: Synthesis

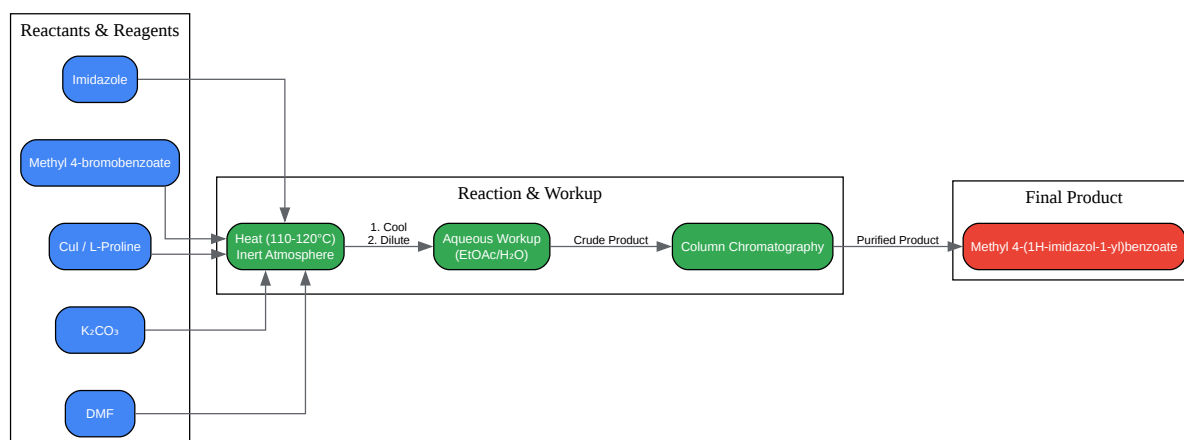
The primary route for the synthesis of **Methyl 4-(1H-imidazol-1-yl)benzoate** is the copper-catalyzed N-arylation of imidazole, a variation of the Ullmann condensation. This method involves the cross-coupling of imidazole with a methyl 4-halobenzoate.

### Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol is based on established methods for the N-arylation of imidazoles.

- Reactants:
  - Imidazole
  - Methyl 4-bromobenzoate (or Methyl 4-iodobenzoate)
  - Copper(I) iodide (CuI) or other Cu(I) source (catalyst)
  - A suitable ligand (e.g., L-proline, 1,10-phenanthroline)
  - A base (e.g., potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>))

- A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
- Procedure:
  - To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
  - Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
  - Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
  - Heat the reaction mixture to 110-120 °C with vigorous stirring.
  - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and water.
  - Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Filter and concentrate the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **Methyl 4-(1H-imidazol-1-yl)benzoate** as a solid.



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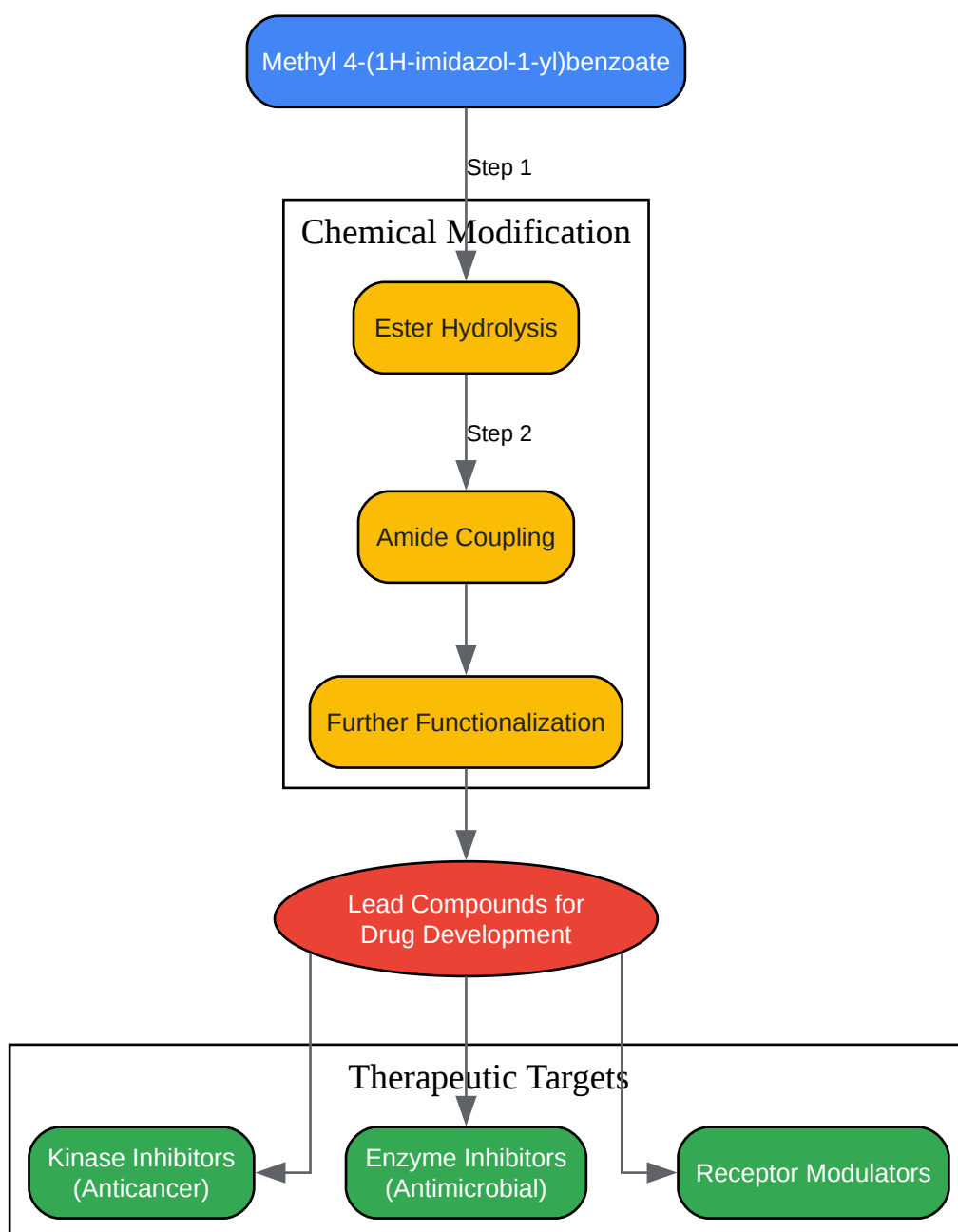
**Caption:** Synthetic workflow for **Methyl 4-(1H-imidazol-1-yl)benzoate**.

## Applications in Research and Drug Development

**Methyl 4-(1H-imidazol-1-yl)benzoate** is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

- **Scaffold for Bioactive Molecules:** The N-aryl imidazole motif is present in a wide range of pharmaceuticals. This compound provides a ready-made scaffold that can be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, allowing for the exploration of a diverse chemical space.

- **Anticancer Agents:** Many kinase inhibitors and other anticancer agents incorporate the imidazole ring for its ability to form key hydrogen bonds with target proteins. This building block can be used in the synthesis of compounds targeting enzymes involved in cell proliferation and survival.
- **Antifungal and Antimicrobial Agents:** The imidazole core is famously a part of many antifungal drugs (e.g., ketoconazole). This intermediate can be a starting point for the development of new antimicrobial agents.



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**Caption:** Role of the title compound in drug discovery workflow.

## Safety and Handling

Appropriate safety precautions should be taken when handling **Methyl 4-(1H-imidazol-1-yl)benzoate**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and chemical-resistant gloves.

## Conclusion

**Methyl 4-(1H-imidazol-1-yl)benzoate** is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via copper-catalyzed N-arylation and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides essential technical information to facilitate its use in a research and development setting.

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## References



- 1. scbt.com [scbt.com]
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